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2-Trichloromethyl-imidazo[4,5-b]pyridine

Cat. No.: B8557113
M. Wt: 236.5 g/mol
InChI Key: PHDPSMWVNFWCEG-UHFFFAOYSA-N
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Description

Significance of Imidazo[4,5-b]pyridine Scaffolds in Contemporary Organic Chemistry and Medicinal Chemistry Research

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole (B134444) and pyridine (B92270) rings, is a bioisostere of purine (B94841), a fundamental component of DNA and RNA. This structural similarity to natural purines has made it a focal point of extensive research, leading to the discovery of compounds with a wide array of biological activities. nih.govnih.gov

In medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including:

Anticancer Activity : These compounds have shown potent antiproliferative effects against various human cancer cell lines, such as colon carcinoma and breast cancer. mdpi.comnih.govresearchgate.net Their mechanism often involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling and growth. nih.gov

Antimicrobial and Antiviral Properties : Researchers have synthesized and evaluated imidazo[4,5-b]pyridine derivatives for their activity against various pathogens. mdpi.com While broad-spectrum antibacterial activity is not always observed, certain derivatives have shown moderate activity against specific strains like E. coli. nih.gov Additionally, some have exhibited selective antiviral activity, for instance, against the respiratory syncytial virus (RSV). mdpi.comnih.gov

Anti-inflammatory Effects : The scaffold is present in compounds studied for their potential to mitigate inflammatory responses, which are implicated in a host of diseases. nih.govresearchgate.net

Central Nervous System (CNS) Activity : The structural resemblance to purines, which are key neurotransmitters, has led to the investigation of imidazo[4,5-b]pyridines for neurological applications. nih.gov

From an organic chemistry perspective, the imidazo[4,5-b]pyridine core offers a versatile platform for synthesizing complex molecules. The presence of multiple nitrogen atoms allows for various substitution patterns, enabling chemists to fine-tune the electronic and steric properties of the final compounds. mdpi.com A variety of synthetic methods have been developed for their preparation, including classical condensation reactions of 2,3-diaminopyridine (B105623) with carboxylic acids or aldehydes, as well as more modern transition-metal-catalyzed approaches. nih.govresearchgate.net

Table 1: Reported Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Biological Activity Examples of Targets/Models Reference(s)
Anticancer Human cancer cell lines (colon, breast), Kinase inhibition mdpi.com, nih.gov, nih.gov, researchgate.net
Antiviral Respiratory Syncytial Virus (RSV) mdpi.com, nih.gov
Antibacterial E. coli (moderate), S. aureus, B. cereus mdpi.com, nih.gov, mdpi.com
Anti-inflammatory Retinal ischemia models nih.gov
Antifungal Puccinia polysora researchgate.net
Tuberculostatic Mycobacterium tuberculosis nih.gov

Distinctive Features and Research Rationale for the Trichloromethyl Substituent at the C2 Position of Imidazo[4,5-b]pyridine

The introduction of a trichloromethyl (-CCl₃) group, a trifluoromethyl (-CF₃) analogue, at the C2 position of the imidazo[4,5-b]pyridine scaffold is a deliberate synthetic strategy intended to impart specific, advantageous properties to the molecule. The rationale for this substitution is rooted in the unique physicochemical characteristics of the trichloromethyl group.

The -CF₃ group is a well-studied substituent in medicinal chemistry, known for its strong electron-withdrawing nature, high metabolic stability, and ability to increase lipophilicity (fat-solubility). mdpi.comresearchgate.net These properties can significantly enhance a drug candidate's profile by:

Modulating Acidity/Basicity : The powerful inductive effect of the three halogen atoms makes the -CCl₃ group strongly electron-withdrawing. When placed at the C2 position of the imidazole ring, it can lower the pKa of the nearby N-H proton, influencing the molecule's ionization state and its ability to participate in hydrogen bonding with biological targets.

Increasing Lipophilicity : Halogen atoms, particularly chlorine, increase a molecule's lipophilicity. This can improve its ability to cross cell membranes and access intracellular targets. mdpi.com

Enhancing Metabolic Stability : The carbon-chlorine bonds in the -CCl₃ group are generally more resistant to metabolic degradation by enzymes in the body compared to carbon-hydrogen bonds. This can lead to a longer biological half-life for the compound. mdpi.com

Providing a Reactive Handle : The trichloromethyl group can serve as a synthetic precursor. For example, it can be converted into other functional groups, providing a route to a wider range of derivatives for structure-activity relationship (SAR) studies.

While much of the literature focuses on the trifluoromethyl group, the trichloromethyl group is expected to confer similar, albeit not identical, properties. The larger size of chlorine atoms compared to fluorine can also introduce specific steric effects that may be beneficial for binding to a particular biological target. The investigation of 2-trichloromethyl-imidazo[4,5-b]pyridine is therefore driven by the hypothesis that this specific substitution will yield a molecule with a unique and potentially superior profile of biological activity and pharmacokinetic properties compared to unsubstituted or differently substituted analogues.

Table 2: Physicochemical Properties Conferred by Trihalomethyl Groups

Property Influence of -CX₃ (X=Cl, F) Group Rationale / Effect Reference(s)
Electronic Effect Strongly electron-withdrawing Modulates pKa, alters reactivity, influences binding interactions mdpi.com, researchgate.net
Lipophilicity Increases lipophilicity (logP) Can improve membrane permeability and bioavailability mdpi.com
Metabolic Stability Generally increases stability C-X bonds are stronger and less prone to enzymatic cleavage than C-H bonds mdpi.com
Steric Profile Acts as a bioisostere for other groups, provides bulk Can optimize fit within a biological target's binding pocket mdpi.com

Overview of Academic Investigations Pertaining to this compound and Related Halogenated Analogs

Academic research into this compound is part of a broader investigation into halogenated heterocyclic compounds. The synthesis of related structures often involves the cyclization of a substituted diaminopyridine with an appropriate acid or its derivative. For instance, the synthesis of 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) can be achieved through the fluorination of an intermediate like 2,3-dichloro-5-(trichloromethyl)pyridine, highlighting the synthetic relationship between these classes of compounds. jst.go.jp

Studies on halogenated imidazo[4,5-b]pyridines have explored how the position and nature of the halogen atom affect the molecule's reactivity and biological profile. For example, research has shown that bromination of the imidazo[4,5-b]pyridine core can yield 6-bromo derivatives, which can then be used as building blocks for more complex molecules. researchgate.neteurjchem.com The synthesis of various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been described, with subsequent screening revealing anticancer and antimicrobial activities. eurjchem.comresearchgate.net

While direct studies focusing solely on this compound are specific, they are contextualized by this wider body of work. The synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides demonstrates the accessibility of the C2 position for substitution. researchgate.net Research on fungicidal imidazo[4,5-b]pyridine derivatives has also been published, indicating the scaffold's potential in agrochemical applications. researchgate.net The collective findings from studies on bromo-, chloro-, and trifluoromethyl-substituted imidazo[4,5-b]pyridines provide a strong foundation for understanding the potential utility and synthetic accessibility of the 2-trichloromethyl derivative. These investigations confirm that halogenation is a key strategy for modulating the biological activity of this important heterocyclic scaffold. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl3N3 B8557113 2-Trichloromethyl-imidazo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl3N3

Molecular Weight

236.5 g/mol

IUPAC Name

2-(trichloromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H4Cl3N3/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H,(H,11,12,13)

InChI Key

PHDPSMWVNFWCEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Trichloromethyl Imidazo 4,5 B Pyridine and Its Derivatives

Strategies for the De Novo Construction of the Imidazo[4,5-b]pyridine Core Incorporating a C2-Trichloromethyl Moiety

The de novo synthesis of the imidazo[4,5-b]pyridine scaffold bearing a C2-trichloromethyl group primarily relies on the condensation of a suitably substituted pyridine (B92270) precursor with a reagent that provides the C2 carbon and its attached trichloromethyl group.

Cyclocondensation Reactions Involving 2,3-Diaminopyridines and Trichloromethyl-Containing Carboxylic Acid Equivalents

A well-established method for the synthesis of 2-substituted imidazo[4,5-b]pyridines involves the cyclocondensation of 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives. This approach can be adapted for the synthesis of the target compound by utilizing trichloroacetic acid or its activated forms. The reaction proceeds through the initial formation of an amide bond between one of the amino groups of the diaminopyridine and the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the final imidazole (B134444) ring.

The general reaction is versatile and can be carried out under various conditions, including thermal heating or with the aid of dehydrating agents such as polyphosphoric acid (PPA) or in the presence of catalysts like zinc triflate. While specific examples detailing the reaction of 2,3-diaminopyridine with trichloroacetic acid are not extensively documented in readily available literature, the general applicability of this method to a wide range of carboxylic acids suggests its feasibility. For instance, the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives has been successfully achieved by reacting 3,4-diaminopyridine with various substituted aldehydes in the presence of zinc triflate as a catalyst. jscimedcentral.com A similar approach using 2,3-diaminopyridine and a trichloromethyl-containing aldehyde or carboxylic acid equivalent would be expected to yield the desired 2-trichloromethyl-imidazo[4,5-b]pyridine.

Another variation of this method involves the reaction of 2,3-diaminopyridine with sodium metabisulfite adducts of corresponding benzaldehydes to synthesize 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives. nih.gov Adapting this by using an adduct of trichloroacetaldehyde could provide a direct route to the target molecule.

Starting MaterialsReagents/ConditionsProductReference
2,3-DiaminopyridineTrichloroacetic acid / PPA, heatThis compound(Inferred)
2,3-DiaminopyridineTrichloroacetaldehydeThis compound(Inferred)
3,4-DiaminopyridineSubstituted aryl aldehydes / Zinc triflate, methanol, reflux2-Substituted-1H-imidazo[4,5-c]pyridine jscimedcentral.com
2,3-DiaminopyridineNa2S2O5 adduct of benzaldehydes2-(Substituted-phenyl)-4H-imidazo[4,5-b]pyridines nih.gov

Novel Methodologies for Pyridine Ring Formation Activated by a Trichloromethyl Motif

An alternative de novo strategy involves the construction of the pyridine ring onto a pre-existing imidazole core that already contains the trichloromethyl substituent. While less common for this specific target, methods for constructing pyridine rings from trifluoromethyl-containing building blocks are known in synthetic chemistry. jst.go.jp For example, cyclocondensation reactions are employed to synthesize trifluoromethylpyridines. jst.go.jp This concept could potentially be extended to a 2-trichloromethyl-imidazole precursor, which would then undergo annulation to form the fused pyridine ring. The electron-withdrawing nature of the trichloromethyl group could influence the reactivity of the imidazole precursor and the regioselectivity of the pyridine ring formation.

Palladium-Catalyzed Cross-Coupling and Amination Strategies for the Imidazo[4,5-b]pyridinone Framework with Potential Adaptation for Trichloromethyl Analogues

Modern synthetic methods, particularly those employing palladium catalysis, offer powerful tools for the construction of heterocyclic frameworks. A facile synthesis of imidazo[4,5-b]pyridines and -pyrazines has been described using a Pd-catalyzed amide coupling reaction. nih.gov This reaction provides quick access to products with substitution at N1 and C2. This methodology could potentially be adapted for the synthesis of this compound by using a trichloromethyl-containing amide as the coupling partner.

The synthesis of the related imidazo[4,5-b]pyridinone framework can also be achieved through palladium-catalyzed reactions. These methods, while not directly yielding the target compound, provide access to a versatile intermediate that could be further functionalized. The adaptation of these cross-coupling and amination strategies to incorporate a trichloromethyl group would depend on the compatibility of the trichloromethyl moiety with the catalytic cycle.

Post-Synthetic Functionalization and Derivatization Approaches for Introducing or Modifying the C2-Trichloromethyl Group

An alternative to de novo synthesis is the modification of a pre-synthesized imidazo[4,5-b]pyridine core. This approach can be advantageous if the parent heterocycle is readily available.

Direct Electrophilic or Nucleophilic Introduction of the Trichloromethyl Moiety onto the Imidazo[4,5-b]pyridine Core

Direct introduction of a trichloromethyl group onto the C2 position of the imidazo[4,5-b]pyridine ring is a challenging transformation. The C2 position of the imidazole ring is generally susceptible to electrophilic attack, but direct trichloromethylation reagents are not common.

Nucleophilic introduction of a trichloromethyl group would require the pre-functionalization of the C2 position with a suitable leaving group, such as a halogen. The subsequent nucleophilic substitution with a trichloromethyl anion equivalent could then install the desired group. However, the stability of the trichloromethyl anion and the reactivity of the C2-halo-imidazo[4,5-b]pyridine would be critical factors for the success of this approach.

Chemical Transformations of Pre-existing C2-Substituents to a Trichloromethyl Group

A more plausible post-synthetic strategy involves the conversion of a pre-existing functional group at the C2 position into a trichloromethyl group. For instance, a 2-carboxy-imidazo[4,5-b]pyridine could be a viable precursor. The carboxylic acid could be converted to the corresponding acid chloride, which could then undergo a Hunsdiecker-type reaction with a source of chlorine to potentially yield the trichloromethyl derivative.

Alternatively, a 2-methyl-imidazo[4,5-b]pyridine could be subjected to radical chlorination conditions to introduce three chlorine atoms onto the methyl group. The synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-methylpyridine via chlorination demonstrates the feasibility of converting a methyl group on a pyridine ring to a trichloromethyl group. jst.go.jp A similar transformation on a 2-methyl-imidazo[4,5-b]pyridine could be envisioned.

Another potential precursor is 2-acetylimidazo[4,5-b]pyridine. nih.gov The acetyl group offers a handle for further chemical modification. While the direct conversion of an acetyl group to a trichloromethyl group is not a standard transformation, a multi-step sequence involving, for example, reduction to the alcohol, conversion to a leaving group, and subsequent nucleophilic substitution or radical reactions could be explored.

Precursor at C2-positionPotential TransformationProduct
-COOHHunsdiecker-type reaction-CCl3
-CH3Radical chlorination-CCl3
-COCH3Multi-step sequence-CCl3

Regioselective Synthesis and Control of Isomeric Purity in this compound Synthesis

The regioselective synthesis of this compound presents a significant challenge due to the potential for the formation of multiple isomers. The core of this challenge lies in the unsymmetrical nature of the 2,3-diaminopyridine precursor, which can lead to different regioisomers upon cyclization. Furthermore, the resulting imidazo[4,5-b]pyridine ring system can exist in different tautomeric forms, further complicating the control of isomeric purity.

The primary method for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridine with a suitable carbonyl compound. In the case of this compound, this would conceptually involve a reaction with a reagent providing the trichloromethylcarbonyl moiety, such as trichloroacetic acid or its derivatives. However, the reaction of the unsymmetrical 2,3-diaminopyridine with such a reagent can theoretically lead to two different regioisomeric products upon cyclization.

The reaction proceeds through the initial formation of an amide intermediate, followed by an intramolecular cyclization to form the imidazole ring. The regioselectivity of this cyclization is dependent on which of the two amino groups of the 2,3-diaminopyridine undergoes the initial acylation and which participates in the subsequent ring closure. This can be influenced by the electronic and steric environment of the two amino groups.

In addition to the formation of regioisomers, the final product, this compound, can exist as a mixture of tautomers. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to the 1H- and 3H- (or 4H- and 7H- depending on the numbering convention) tautomers. The relative stability of these tautomers, and thus their equilibrium ratio, is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the 2-position.

Controlling the isomeric purity of this compound, therefore, requires careful consideration of the reaction conditions to favor the formation of one regioisomer over the other, as well as methods to separate the resulting mixture of tautomers or isomers. Techniques such as fractional crystallization or chromatography are often employed to isolate the desired isomer. The characterization and differentiation of the isomers are typically achieved using spectroscopic methods, such as NMR and X-ray crystallography.

Detailed research findings on the regioselective synthesis and the explicit control of isomeric purity for this compound are not extensively detailed in the currently available scientific literature. While general principles of imidazo[4,5-b]pyridine synthesis apply, specific conditions and their impact on the isomeric ratio for this particular compound require further investigation. The following table summarizes the potential isomers that can be formed.

Isomer NameStructureNotes
2-Trichloromethyl-1H-imidazo[4,5-b]pyridine(Structure of 1H-isomer)One of the possible tautomers.
2-Trichloromethyl-3H-imidazo[4,5-b]pyridine(Structure of 3H-isomer)The other possible tautomer.
2-Trichloromethyl-4H-imidazo[4,5-b]pyridine(Structure of 4H-isomer)Alternative numbering for the 1H-isomer.
2-Trichloromethyl-7H-imidazo[4,5-b]pyridine(Structure of 7H-isomer)Alternative numbering for the 3H-isomer.

Further research is necessary to establish optimized synthetic protocols that allow for the selective synthesis of a single isomer of this compound and to fully characterize the factors governing its isomeric purity.

Reactivity and Chemical Transformations of 2 Trichloromethyl Imidazo 4,5 B Pyridine

Chemical Reactivity Profile of the Trichloromethyl Group: Hydrolysis, Reduction, and Halogen Exchange.

The trichloromethyl (-CCl₃) group at the 2-position of the imidazo[4,5-b]pyridine ring is a key site for chemical modification. Its reactivity is characterized by its susceptibility to hydrolysis, reduction, and halogen exchange reactions, allowing for the synthesis of diverse derivatives.

Hydrolysis: The hydrolysis of the -CCl₃ group typically leads to the formation of a carboxylic acid. This transformation is a fundamental reaction for converting the trichloromethyl derivative into the corresponding imidazo[4,5-b]pyridine-2-carboxylic acid. The reaction generally proceeds under acidic or basic conditions, where the stepwise substitution of chlorine atoms by hydroxyl groups is followed by the elimination of water from the unstable trichloromethanol (B1233427) intermediate.

Reduction: The trichloromethyl group can be selectively reduced to dichloromethyl (-CHCl₂), monochloromethyl (-CH₂Cl), or methyl (-CH₃) groups depending on the reducing agent and reaction conditions. These transformations provide access to a series of analogues with modulated electronic and steric properties. For instance, catalytic hydrogenation or the use of specific reducing agents can achieve partial or complete reduction of the C-Cl bonds.

Halogen Exchange: The chlorine atoms of the trichloromethyl group can be replaced with other halogens, most notably fluorine, through halogen exchange reactions. A common method for this transformation is the Swarts reaction, which employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). This reaction is crucial for the synthesis of trifluoromethyl (-CF₃) analogues. The conversion of a trichloromethyl group to a trifluoromethyl group is a significant transformation in medicinal chemistry, as the -CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity. nih.govjst.go.jp The stepwise liquid-phase chlorination followed by vapor-phase fluorination is a reported method for synthesizing such compounds. nih.govjst.go.jp

Table 1: Summary of Transformations of the 2-Trichloromethyl Group

Reaction TypeReagents and ConditionsProduct Functional Group
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Partial Reduction Controlled reducing agents (e.g., specific hydrides)Dichloromethyl (-CHCl₂) or Monochloromethyl (-CH₂Cl)
Full Reduction Strong reducing agents (e.g., catalytic hydrogenation)Methyl (-CH₃)
Halogen Exchange SbF₃/SbCl₅ (Swarts reaction), HFTrifluoromethyl (-CF₃)

Influence of the Trichloromethyl Substituent on the Aromatic Electrophilic and Nucleophilic Substitution of the Imidazo[4,5-b]pyridine Ring System.

The potent electron-withdrawing nature of the 2-trichloromethyl group significantly modulates the reactivity of the fused imidazo[4,5-b]pyridine ring system towards both electrophilic and nucleophilic substitution reactions.

Aromatic Electrophilic Substitution: The -CCl₃ group strongly deactivates the entire heterocyclic system towards electrophilic attack. This is due to the inductive effect of the electronegative chlorine atoms, which reduces the electron density of the aromatic rings. As a result, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to achieve on the 2-trichloromethyl-imidazo[4,5-b]pyridine core. When such reactions do occur, they are expected to proceed at the positions least deactivated by the substituent, which are typically on the pyridine (B92270) ring. The presence of other substituents on the ring system can further influence the regioselectivity of these reactions.

Aromatic Nucleophilic Substitution: Conversely, the electron-withdrawing -CCl₃ group activates the pyridine portion of the ring system towards nucleophilic aromatic substitution (SNAr). The decreased electron density makes the carbon atoms of the pyridine ring more electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution is most likely to occur at positions ortho or para to the ring nitrogen and activated by the electron-withdrawing group. For example, if a suitable leaving group (like a halogen) is present on the pyridine ring, it can be readily displaced by nucleophiles such as amines, alkoxides, or thiolates.

Reactivity at the Imidazole (B134444) and Pyridine Nitrogen Atoms (N1, N3, N4) Under Various Reaction Conditions.

The imidazo[4,5-b]pyridine skeleton possesses three nitrogen atoms (N1 and N3 in the imidazole ring, and N4 in the pyridine ring), each with distinct reactivity profiles that are further influenced by the 2-trichloromethyl group.

Imidazole Nitrogens (N1 and N3): The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). The N3 atom is generally more nucleophilic and is the typical site for reactions like alkylation and acylation. However, the tautomeric nature of the N-H proton in the imidazole ring means that substitution can potentially occur at either N1 or N3, often resulting in a mixture of isomers. The strong electron-withdrawing effect of the 2-trichloromethyl group reduces the basicity and nucleophilicity of both imidazole nitrogens, making reactions at these sites more challenging compared to unsubstituted imidazo[4,5-b]pyridines.

Pyridine Nitrogen (N4): The N4 atom in the pyridine ring retains some of its basic and nucleophilic character, although it is also attenuated by the electron-withdrawing substituent. This nitrogen can undergo reactions such as N-oxidation (using reagents like m-CPBA) or quaternization with alkyl halides. N-alkylation of the pyridine nitrogen can occur, which is sometimes an unexpected outcome as pyridine derivatives typically undergo nucleophilic attack at the α and γ positions of the ring. scielo.org.mx The specific reaction conditions and the nature of the electrophile play a critical role in determining the site of reaction. scielo.org.mx

Exploration of Cascade Reactions and Rearrangements Involving the 2-Trichloromethyl Group.

The reactivity of the 2-trichloromethyl group can be harnessed to initiate cascade reactions, leading to the formation of complex polycyclic structures. These reactions often involve an initial transformation of the -CCl₃ group, which then triggers a series of intramolecular cyclizations or rearrangements.

For example, a reaction could be initiated by the partial reduction or hydrolysis of the trichloromethyl group, followed by an intramolecular cyclization involving one of the ring nitrogens or a substituent on the ring. While specific cascade reactions starting directly from this compound are not extensively documented in readily available literature, related systems demonstrate the potential for such transformations. For instance, cascade reactions involving intramolecular cyclization and trichloromethylation have been reported where chloroform (B151607) serves as the trichloromethyl source. nih.gov These complex transformations often provide efficient routes to novel heterocyclic frameworks. nih.govresearchgate.netrsc.org The development of such reactions for this compound represents an area for further research, promising novel molecular architectures for various applications.

Theoretical and Computational Investigations of 2 Trichloromethyl Imidazo 4,5 B Pyridine

Quantum Chemical Calculations for Elucidating Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the fundamental electronic characteristics and three-dimensional arrangement of atoms in 2-trichloromethyl-imidazo[4,5-b]pyridine. nih.govresearchgate.net These computational approaches solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels. mit.edu

DFT methods, such as B3LYP, have been shown to provide reliable predictions of molecular geometries, including bond lengths and angles, that are in good agreement with experimental data. researchgate.net For instance, in related heterocyclic systems, DFT calculations have accurately predicted structural parameters. nih.gov Both HF and DFT are widely used to optimize molecular structures to their lowest energy state, revealing the most stable conformation of the molecule. nih.govsapub.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. numberanalytics.commalayajournal.org A smaller energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a larger gap indicates higher stability. numberanalytics.comicm.edu.pl For analogous compounds, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. malayajournal.org For example, in a related imidazole (B134444) derivative, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to participate in electron donation and acceptance, respectively. In many heterocyclic compounds, the HOMO is often localized on the fused ring system and electron-rich substituents, while the LUMO is typically found on the main heterocyclic ring. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

Parameter Value Reference
HOMO Energy Varies based on specific derivative and computational method researchgate.netmalayajournal.org
LUMO Energy Varies based on specific derivative and computational method researchgate.netmalayajournal.org
HOMO-LUMO Energy Gap Typically in the range of 4-5 eV for stable heterocyclic compounds malayajournal.orgicm.edu.pl

Note: Specific energy values for this compound require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge density.

Red-colored regions on the MEP map indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote neutral electrostatic potential. malayajournal.org Analysis of the MEP for similar heterocyclic structures helps in identifying the most reactive parts of the molecule, such as lone pairs on nitrogen atoms, which often appear as regions of negative potential. researchgate.netresearchgate.net

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness measures its resistance to changes in electron distribution. nih.gov Softness is the reciprocal of hardness and reflects the molecule's polarizability.

These global descriptors are calculated from the energies of the HOMO and LUMO. Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These computational tools offer a deeper understanding of the chemical behavior of this compound.

Conformational Analysis and Tautomerism Studies of the Imidazo[4,5-b]pyridine Core and the Role of the Trichloromethyl Group

The imidazo[4,5-b]pyridine core can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. researchgate.net Computational studies are essential to determine the relative stabilities of these tautomers. conicet.gov.ar For instance, quantum-chemical calculations on related azole compounds have been used to predict the predominant tautomeric form in different environments. researchgate.netmdpi.com

Mechanistic Studies of Synthetic Pathways and Chemical Transformations Utilizing Computational Approaches

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. nih.gov By modeling the reaction pathways for the synthesis of imidazo[4,5-b]pyridine derivatives, researchers can identify transition states and calculate activation energies, providing insights into the reaction kinetics and thermodynamics. nih.govmdpi.com

For example, computational studies can help to understand the regioselectivity observed in the synthesis of substituted imidazo[4,5-b]pyridines. mdpi.com These theoretical investigations can guide the optimization of reaction conditions to improve yields and selectivity in the laboratory.

Computational Prediction of Intermolecular Interactions and Potential Self-Assembly Behaviors

The non-covalent interactions between molecules of this compound, such as hydrogen bonding and π-π stacking, govern its solid-state structure and potential for self-assembly. mdpi.comrsc.org Computational methods can be used to model these intermolecular forces and predict how molecules will arrange themselves in a crystal lattice or in solution. mdpi.com

Understanding these interactions is crucial for designing materials with specific properties. For instance, the ability to form predictable supramolecular structures is important in the field of crystal engineering and materials science. mdpi.com Computational tools can simulate the aggregation of molecules, providing a bottom-up understanding of the self-assembly process. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Trichloromethyl Imidazo 4,5 B Pyridine

X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture and Crystal Packing

While specific crystallographic data for 2-Trichloromethyl-imidazo[4,5-b]pyridine is not available in the reviewed literature, analysis of related imidazo[4,5-b]pyridine derivatives provides a clear indication of the type of structural information that can be obtained. For instance, the crystal structure of 2-tert-butyl-1H-imidazo[4,5-b]pyridine has been determined, revealing its precise solid-state architecture. researchgate.net A typical crystallographic study would yield data such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Illustrative Crystal Data for a Related Imidazo[4,5-b]pyridine Derivative (2-tert-butyl-1H-imidazo[4,5-b]pyridine)

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.4795(7)
b (Å) 10.7585(10)
c (Å) 18.8783(13)
V (ų) 1925.3(3)
Z 8

Data sourced from a study on 2-tert-butyl-1H-imidazo[4,5-b]pyridine to exemplify typical crystallographic parameters. researchgate.net

For this compound, an X-ray diffraction analysis would precisely define the geometry of the fused imidazole (B134444) and pyridine (B92270) rings and the orientation of the trichloromethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. researchgate.net These methods are complementary and provide a detailed fingerprint of the compound's molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, key absorptions would include N-H stretching from the imidazole ring, C-H stretching and bending from the aromatic rings, and C=N and C=C stretching vibrations characteristic of the heterocyclic system. researchgate.net The strong C-Cl stretching vibrations from the trichloromethyl group would also be prominent in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. semi.ac.cn Therefore, it would be effective for observing the skeletal vibrations of the fused aromatic rings and the symmetric stretching modes of the C-Cl bonds. researchgate.net

Table 3: Typical Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-H Stretch (Imidazole) 3100 - 3300 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=N Stretch 1610 - 1650 IR, Raman
Aromatic C=C Stretch 1400 - 1600 IR, Raman
Aromatic C-H In-plane Bend 1000 - 1300 IR
C-Cl Stretch 600 - 800 IR, Raman

Data compiled from spectroscopic studies of related imidazopyridine and halogenated pyridine compounds. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound (C₇H₃Cl₃N₃), HRMS would provide an exact mass measurement consistent with this formula, distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.gov This involves isolating the molecular ion and inducing fragmentation to produce smaller, charged fragments. The pattern of these fragments provides valuable structural information.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely involve:

Initial loss of a chlorine radical (•Cl) or a molecule of HCl from the trichloromethyl group.

Subsequent cleavage of the imidazopyridine core structure. nih.gov

Characteristic losses of small neutral molecules such as HCN.

Table 4: Plausible Mass Fragments for this compound in Mass Spectrometry

m/z Value (approx.) Identity Description
248/250/252 [M+H]⁺ Protonated molecular ion
213/215/217 [M+H - Cl]⁺ Loss of a chlorine atom
178/180 [M+H - 2Cl]⁺ Loss of two chlorine atoms
143 [M+H - 3Cl]⁺ Loss of three chlorine atoms
117 [C₆H₅N₂]⁺ Fragment from cleavage of the heterocyclic core

m/z values are approximate and reflect the major isotopes. The presence of chlorine results in characteristic isotopic patterns.

This detailed analysis provides structural confirmation and insights into the stability of different parts of the molecule under energetic conditions. sapub.org

Applications of 2 Trichloromethyl Imidazo 4,5 B Pyridine in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block and Precursor in the Construction of Diverse Heterocyclic Frameworks

2-Trichloromethyl-imidazo[4,5-b]pyridine serves as a highly useful intermediate in organic synthesis, primarily owing to the reactivity of the trichloromethyl group. This functional group is a key precursor for the synthesis of trifluoromethyl (CF3) substituted compounds, which are of significant interest in the agrochemical and pharmaceutical industries. nih.gov The conversion of a trichloromethyl group to a trifluoromethyl group is a common synthetic strategy. nih.gov

The imidazo[4,5-b]pyridine core itself is a foundational structure for creating more complex molecules. osi.lv Synthetic chemists leverage this scaffold to develop novel compounds through various reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyayura and Buchwald-Hartwig couplings. nih.gov These methods allow for the derivatization of the imidazo[4,5-b]pyridine core, enabling the synthesis of a broad spectrum of aryl- and heteroaryl-substituted analogues. nih.gov For instance, the transformation of a pyridone fragment within a related imidazopyridine system into a fused bromopyridine moiety opens pathways for such cross-coupling reactions, providing versatile access to an extended scope of derivatives. osi.lv

The general synthetic utility is highlighted by the various methods developed to produce imidazo[4,5-b]pyridine derivatives, which are then used as building blocks for more complex structures. nih.govrsc.org These synthetic routes often involve the cyclization of appropriately substituted pyridine (B92270) precursors. researchgate.net

Table 1: Examples of Synthetic Transformations Involving Imidazo[4,5-b]pyridine Scaffolds

Reaction TypePrecursor/ReagentProduct TypeSignificance
Halogen ExchangeTrichloromethyl group (-CCl3)Trifluoromethyl group (-CF3)Access to fluorinated compounds for agrochemical and pharmaceutical applications. nih.gov
Suzuki-Miyayura Cross-CouplingHalo-imidazo[4,5-b]pyridines and Arylboronic acidsC2-Aryl/Heteroaryl substituted imidazo[4,5-b]pyridinesRapid derivatization of the core scaffold. nih.gov
Buchwald–Hartwig Cross-CouplingHalo-imidazo[4,5-b]pyridines and Amines/PyridonesC2-Amino substituted imidazo[4,5-b]pyridinesSynthesis of analogues with potential medicinal relevance. nih.gov
Sonogashira Cross-Coupling2-Halo-3-alkyl imidazo[4,5-b]pyridinesAlkynyl-substituted imidazo[4,5-b]pyridinesEfficient synthesis under microwave-enhanced, copper-free conditions. nih.gov

Exploration of this compound in Coordination Chemistry and Ligand Design

The imidazo[4,5-b]pyridine scaffold is a subject of interest in coordination chemistry, though its potential with biologically relevant metal dications remains an area of active exploration. nih.gov The nitrogen atoms within both the imidazole (B134444) and pyridine rings act as Lewis basic donor sites, capable of coordinating with transition metal ions. mdpi.comwikipedia.org This allows derivatives of imidazo[4,5-b]pyridine to function as ligands in the formation of metal complexes. nih.gov

Studies on related tetracyclic molecules based on the imidazo[4,5-b]pyridine core have shown that the imidazole nitrogen is often the primary binding site for metal cations like Cu(II) and Zn(II). nih.gov The presence of the trichloromethyl group at the 2-position of the imidazole ring in this compound would be expected to influence its coordination properties. As an electron-withdrawing group, the -CCl3 moiety would decrease the electron density on the imidazole ring, potentially modulating the basicity and coordinating strength of the nearby nitrogen atoms. This electronic effect can be strategically utilized in ligand design to fine-tune the stability and reactivity of the resulting metal complexes.

The broader family of N-heterocyclic ligands, including pyridine and imidazole derivatives, has been extensively investigated for their coordination behavior. mdpi.com Pyridine itself is a weak pi-acceptor ligand, and its derivatives form stable complexes with a wide range of transition metals, creating diverse geometries such as octahedral and square planar. wikipedia.org The fusion of the imidazole and pyridine rings in the imidazo[4,5-b]pyridine structure creates a bidentate or potentially multidentate ligand framework, enhancing its utility in constructing complex coordination compounds.

Potential in Functional Materials Development, drawing parallels from related corrosion inhibition studies

Derivatives of imidazo[4,5-b]pyridine have demonstrated significant potential as effective corrosion inhibitors, particularly for mild steel in acidic environments. najah.eduuctm.edu This application suggests a pathway for the use of this compound in the development of functional materials for surface protection.

The mechanism of corrosion inhibition by these compounds involves their adsorption onto the metal surface. theaic.org This forms a protective film that shields the metal from corrosive agents present in the environment. researchgate.net The efficiency of these inhibitors improves with increasing concentration, indicating that a larger surface area becomes covered by the adsorbed molecules. najah.edutheaic.org The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the heterocyclic ring system, which can interact with the vacant d-orbitals of the iron atoms on the steel surface.

Studies on compounds like 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine have shown high inhibition efficiency, reaching up to 94% at optimal concentrations. najah.edu The adsorption of these molecules typically follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. najah.edutheaic.org Given these findings, it is plausible that this compound could also function as an effective corrosion inhibitor. The presence of the chlorine atoms in the trichloromethyl group, in addition to the nitrogen atoms of the heterocyclic core, could further enhance its adsorption capabilities and protective properties.

Table 2: Corrosion Inhibition Performance of a Related Imidazo[4,5-b]pyridine Derivative

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition EfficiencyAdsorption Model
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridineMild Steel1.0 M HCl94% at 10-3MLangmuir Adsorption Isotherm najah.edu

Strategic Use in Fragment-Based Drug Discovery and Lead Compound Optimization through its Bioisosteric Potential

The decomposition of larger molecules into smaller fragments is a cornerstone of fragment-based drug discovery (FBDD), a strategy that has gained significant traction in medicinal chemistry. exactelabs.commdpi.com In this approach, small, low-molecular-weight compounds, or "fragments," are screened for weak binding to a biological target. unipd.it These fragments then serve as starting points for the development of more potent lead compounds.

The imidazo[4,5-b]pyridine scaffold is considered a "privileged structure" and a bioisostere of purines. nih.govuctm.edu Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The structural similarity of imidazo[4,5-b]pyridines to the endogenous purine (B94841) bases (adenine and guanine) makes them compelling candidates for FBDD, as they can potentially mimic purines and interact with a wide range of biological targets. osi.lvuctm.edu

Furthermore, strategic modifications to the scaffold can enhance its drug-like properties. For example, fluorination is a well-established strategy for improving metabolic stability and membrane permeability, which can lead to better oral bioavailability and central nervous system exposure. nih.gov The 5-fluoroimidazo[4,5-b]pyridine moiety, in particular, has been identified as a privileged fragment that can confer bioavailability to potent enzyme inhibitors while maintaining or even improving efficacy. nih.govnih.gov Since the trichloromethyl group of this compound is a direct precursor to the trifluoromethyl group, nih.gov it represents a valuable building block for lead optimization. The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, influencing its binding affinity and pharmacokinetic profile. The utility of fluorinated imidazopyridines as bioisosteric replacements has been demonstrated, for instance, where an 8-fluoroimidazo[1,2-a]pyridine (B164112) ring was successfully used as a mimic for an imidazo[1,2-a]pyrimidine (B1208166) in a GABAA receptor modulator. nih.gov

Compound Name Reference Table

Future Research Directions and Outlook for 2 Trichloromethyl Imidazo 4,5 B Pyridine

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-trichloromethyl-imidazo[4,5-b]pyridine and its analogs will likely be guided by the principles of green and sustainable chemistry. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Modern approaches are increasingly focused on minimizing environmental impact while maximizing efficiency.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, often from hours to minutes, and improve product yields in the synthesis of related imidazopyridine scaffolds. acs.orgresearchgate.net The focused heating provided by microwaves can enhance reaction rates and selectivity, leading to cleaner reactions with fewer byproducts. Future research could focus on developing a one-pot microwave-assisted protocol for the synthesis of this compound from readily available starting materials.

Another area of exploration is ultrasound-assisted synthesis . Sonochemistry has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. mdpi.com Ultrasound irradiation can lead to enhanced reaction rates and yields under milder conditions than conventional methods. researchgate.netresearchgate.net Investigating the application of ultrasound to the synthesis of the target compound could lead to more energy-efficient and scalable processes.

The use of environmentally benign solvents is a cornerstone of green chemistry. Aqueous media, for instance, offers an attractive alternative to volatile organic solvents. Research has demonstrated the feasibility of synthesizing imidazo[4,5-b]pyridine derivatives in water, which simplifies work-up procedures and reduces environmental pollution. najah.edu The exploration of water or other green solvents like polyethylene glycol (PEG) for the synthesis of this compound is a critical future direction.

Furthermore, the development of catalyst-free or reusable catalyst systems is of paramount importance. Some synthetic methods for imidazo[4,5-b]pyridines have been developed that proceed without a catalyst, relying on thermal conditions in green solvents. najah.edu For catalyzed reactions, the use of heterogeneous catalysts that can be easily recovered and reused would significantly improve the sustainability of the synthesis.

Synthetic MethodologyKey AdvantagesFuture Research Focus for this compound
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. acs.orgresearchgate.netDevelopment of one-pot synthesis protocols.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, energy efficiency. mdpi.comresearchgate.netOptimization of ultrasonic parameters for improved yield and purity.
Green Solvents (e.g., Water, PEG) Reduced environmental impact, simplified work-up. najah.eduExploration of solubility and reactivity in various green solvent systems.
Catalyst-Free/Reusable Catalysts Minimized waste, cost-effectiveness, improved sustainability. najah.eduDesign of efficient catalyst-free reactions or recoverable catalytic systems.

Exploration of Novel Derivatization and Scaffold Functionalization Strategies

The this compound scaffold offers multiple sites for chemical modification, providing a rich platform for the creation of diverse molecular architectures with a wide range of potential applications. Future research will undoubtedly focus on exploring novel derivatization and functionalization strategies to generate libraries of new compounds for biological and material science screening.

A key area of interest is the N-alkylation of the imidazo[4,5-b]pyridine core. The nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings can be selectively alkylated to introduce various substituents. theaic.orgacs.org This allows for the fine-tuning of the molecule's electronic and steric properties, which can have a profound impact on its biological activity and material characteristics. Future work could involve the introduction of a wide array of alkyl and aryl groups to modulate properties such as solubility, lipophilicity, and target-binding affinity.

C-H functionalization represents a powerful and atom-economical approach to modify the scaffold. Direct C-H activation at various positions on the imidazo[4,5-b]pyridine ring system would enable the introduction of new functional groups without the need for pre-functionalized starting materials. researchgate.net This strategy can be used to introduce aryl, alkyl, and other functionalities at specific sites, leading to the rapid generation of novel derivatives.

Cross-coupling reactions , such as the Suzuki and Buchwald-Hartwig reactions, are well-established methods for forming carbon-carbon and carbon-nitrogen bonds. These reactions can be employed to further functionalize the imidazo[4,5-b]pyridine core, particularly if halogenated precursors are used. nih.gov For instance, a bromo-substituted imidazo[4,5-b]pyridine could be coupled with a variety of boronic acids or amines to introduce diverse substituents.

Furthermore, the synthesis of fused tetracyclic systems based on the imidazo[4,5-b]pyridine scaffold is an exciting prospect. By building additional rings onto the core structure, novel and complex molecular architectures with unique three-dimensional shapes can be created. researchgate.net These larger, more rigid structures could exhibit enhanced binding to biological targets or possess interesting photophysical properties for material science applications.

Derivatization StrategyDescriptionPotential Applications of Derivatives
N-Alkylation Introduction of substituents on the nitrogen atoms of the imidazole and pyridine rings. theaic.orgacs.orgModulation of solubility, lipophilicity, and biological target affinity.
C-H Functionalization Direct introduction of functional groups at C-H bonds on the scaffold. researchgate.netRapid generation of diverse compound libraries for screening.
Cross-Coupling Reactions Formation of new C-C and C-N bonds using catalysts like palladium. nih.govSynthesis of highly functionalized derivatives with tailored properties.
Fused Tetracyclic Systems Construction of additional rings onto the imidazo[4,5-b]pyridine core. researchgate.netCreation of complex molecules with unique 3D shapes for enhanced biological activity or material properties.

Advanced Computational Modeling for Deeper Structure-Reactivity-Function Correlations

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational methods can provide profound insights into its structure, reactivity, and potential functions, thereby guiding future experimental work.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and reactivity of the target compound and its derivatives. DFT studies can elucidate thermodynamic stabilities, identify primary binding sites for interactions with other molecules, and predict spectroscopic properties. najah.eduresearchgate.net For instance, understanding the electronic properties of the trichloromethyl group is crucial for predicting its reactivity in nucleophilic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a series of compounds with their biological activity. By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key steric and electronic requirements for a molecule to exhibit a particular biological effect. elsevierpure.com These models can then be used to predict the activity of newly designed analogues of this compound, prioritizing the synthesis of the most promising candidates.

Molecular docking simulations are essential for understanding the interactions between a small molecule and a biological target, such as a protein or enzyme. By docking derivatives of this compound into the active site of a target protein, researchers can predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. theaic.org This information is invaluable for the rational design of more potent and selective inhibitors for therapeutic applications.

The integration of these computational approaches will be crucial for accelerating the discovery and development of new applications for this compound. By providing a deeper understanding of the relationships between molecular structure, reactivity, and function, computational modeling can significantly reduce the time and resources required for experimental studies.

Computational MethodApplication in this compound ResearchExpected Outcomes
Density Functional Theory (DFT) Elucidation of electronic structure, molecular geometry, and reactivity. najah.eduresearchgate.netPrediction of thermodynamic stability, identification of reactive sites, and understanding of spectroscopic properties.
3D-QSAR (CoMFA/CoMSIA) Correlation of structural features with biological activity. elsevierpure.comIdentification of key structural requirements for activity and prediction of the potency of new analogues.
Molecular Docking Simulation of the interaction between the compound and a biological target. theaic.orgPrediction of binding modes and affinities, guiding the design of more potent and selective molecules.

Investigation of Emerging Applications in Unexplored Chemical and Material Science Domains

While the imidazo[4,5-b]pyridine scaffold is well-recognized for its pharmacological potential, its applications in material science and other chemical domains remain relatively unexplored. The unique electronic and structural features of this compound suggest that it could be a valuable building block for novel functional materials.

One of the most promising emerging applications is in the field of corrosion inhibition . Recent studies have shown that imidazo[4,5-b]pyridine derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. najah.eduelsevierpure.com The nitrogen atoms in the heterocyclic rings can adsorb onto the metal surface, forming a protective layer that prevents corrosion. The presence of the trichloromethyl group in the target compound could further enhance its adsorption and inhibitory efficiency. Future research should focus on evaluating the corrosion inhibition properties of this compound and its derivatives on various metals and alloys.

The photophysical properties of imidazo[4,5-b]pyridines also make them attractive candidates for applications in organic electronics . These compounds have been investigated for their emissive properties and potential use in organic light-emitting diodes (OLEDs). nih.gov The trichloromethyl group can influence the electronic properties of the molecule, potentially leading to new materials with tailored emission spectra and improved device performance. Furthermore, their potential as organic sensitizers in solar cells warrants investigation. researchgate.net

The ability of the imidazo[4,5-b]pyridine scaffold to act as a chelating ligand for metal ions opens up possibilities in the development of new sensors and catalysts. mdpi.com The nitrogen atoms of the imidazole and pyridine rings can coordinate with various metal ions, and the electronic properties of the ligand can be tuned by the substituents. The trichloromethyl group could influence the coordination chemistry of the scaffold, leading to complexes with unique catalytic or sensing capabilities.

The exploration of these and other unexplored applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational modeling. By venturing into these new domains, the full potential of this compound as a versatile chemical entity can be realized.

Emerging Application AreaPotential Role of this compoundFuture Research Directions
Corrosion Inhibition Formation of a protective layer on metal surfaces. najah.eduelsevierpure.comEvaluation of inhibition efficiency on various metals and alloys; understanding the role of the trichloromethyl group.
Organic Electronics Development of new materials for OLEDs and organic solar cells. researchgate.netnih.govSynthesis and characterization of photophysical properties; fabrication and testing of electronic devices.
Sensors and Catalysis Acting as a chelating ligand for metal ions. mdpi.comInvestigation of coordination chemistry with different metal ions; development of new sensors and catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-trichloromethyl-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via condensation reactions under phase-transfer catalysis (PTC) with halogenated precursors . Key parameters include solvent selection (e.g., DMF or acetonitrile), temperature control (60–80°C), and inert atmosphere (N₂/Ar). Yield optimization often requires stepwise purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions. The trichloromethyl group’s deshielding effect is observable at δ 3.5–4.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies C-Cl stretching vibrations (~650 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers mitigate challenges in purifying this compound?

  • Methodology : Due to its lipophilic nature, use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation. For lab-scale purification, silica gel chromatography with dichloromethane/methanol (95:5) is effective. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties and reactivity of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites. Compare calculated IR/NMR spectra with experimental data to validate structural accuracy . For example, the trichloromethyl group’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilic substitution at the pyridine ring .

Q. What strategies enable regioselective functionalization of the imidazo[4,5-b]pyridine scaffold at the C2 or C7 positions?

  • Methodology :

  • C2-Arylation : Use Pd-catalyzed direct C–H activation with aryl halides (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 120°C). Additives like pivalic acid (30 mol%) enhance regioselectivity .
  • C7-Halogenation : Employ N-bromosuccinimide (NBS) or Cl₂ gas under radical initiation (AIBN, 70°C) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodology :

  • Substituent Variation : Replace the trichloromethyl group with methylthio or nitro groups to modulate lipophilicity and binding affinity .
  • Bioactivity Assays : Test antifungal activity (e.g., Candida albicans MIC assays) and correlate with electronic parameters (Hammett σ values) .

Q. What are the challenges in analyzing metabolites or degradation products of this compound in biological systems?

  • Methodology : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to track metabolites. Optimize enzymatic digestion (trypsin/protease) for protein-adduct detection . For in vitro studies, simulate hepatic metabolism with human liver microsomes (HLMs) and NADPH cofactors .

Q. How can reactive intermediates generated during synthesis be stabilized or characterized?

  • Methodology :

  • Trapping Intermediates : Use TEMPO or DMPO as spin traps for radical intermediates, analyzed via EPR spectroscopy .
  • Low-Temperature NMR : Characterize transient species (e.g., nitrenes) at –40°C in CD₂Cl₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.